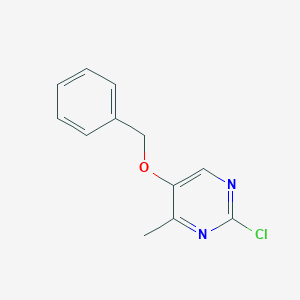

5-Benzyloxy-2-chloro-4-methylpyrimidine

描述

5-Benzyloxy-2-chloro-4-methylpyrimidine is a substituted pyrimidine derivative characterized by a benzyloxy group at position 5, a chlorine atom at position 2, and a methyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them electron-deficient and reactive toward electrophilic and nucleophilic substitutions. The benzyloxy group enhances lipophilicity, while the chlorine and methyl substituents influence steric and electronic properties, rendering this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

属性

分子式 |

C12H11ClN2O |

|---|---|

分子量 |

234.68 g/mol |

IUPAC 名称 |

2-chloro-4-methyl-5-phenylmethoxypyrimidine |

InChI |

InChI=1S/C12H11ClN2O/c1-9-11(7-14-12(13)15-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

InChI 键 |

PZOYAPAJZPHUFZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=NC=C1OCC2=CC=CC=C2)Cl |

产品来源 |

United States |

相似化合物的比较

5-(Benzyloxy)-4-chloropyrimidine (CAS 91063-23-9)

- Structure : Benzyloxy at position 5, chlorine at position 4.

- Key Differences : Lacks the methyl group at position 4 and has chlorine at position 4 instead of 2.

- Implications : The chlorine at position 4 may direct electrophilic substitutions to adjacent positions, whereas the absence of a methyl group reduces steric hindrance .

- Similarity Score : 0.68, indicating moderate structural overlap .

Compound CAS 425394-89-4

- Structure: Unspecified in evidence, but similarity score of 0.92 suggests near-identical substituents (e.g., benzyloxy, chloro, and methyl groups) with minor positional or functional group variations .

Halogenated Pyrimidines with Alkoxy Groups

2,4,6-Trichloro-5-methoxypyrimidine (CAS 60703-46-0)

- Structure : Methoxy at position 5, chlorine at positions 2, 4, and 5.

- Key Differences : Additional chlorine atoms increase electrophilicity, favoring nucleophilic displacement reactions. Methoxy is less lipophilic than benzyloxy .

- Similarity Score : 0.91, reflecting shared halogen and alkoxy motifs .

2,4-Dichloro-5-ethoxypyrimidine (CAS 280582-25-4) and 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2)

- Structure : Ethoxy or methoxy at position 5, chlorine at positions 2 and 4.

- Key Differences : Ethoxy’s larger size increases steric hindrance compared to methoxy. Both lack the benzyloxy and methyl groups of the target compound .

- Similarity Score : 0.76 for both, indicating moderate overlap .

Pyridine Derivatives with Similar Substituents

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine (CAS 62811-98-7)

- Structure : Pyridine core with benzyloxy at position 5, chlorine at position 4, and chloromethyl at position 2.

- Key Differences : Pyridine’s single nitrogen atom reduces electron deficiency compared to pyrimidine. The chloromethyl group offers a distinct reactive site for further functionalization .

Compounds with Additional Functional Groups

6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione

5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine (CAS 49873-11-2)

- Structure: Diaminopyrimidine with a bulky 4-benzyloxybenzyl group.

- Key Differences: Amino groups enhance hydrogen bonding, making this compound suitable for targeting biological receptors .

Physicochemical and Reactivity Comparisons

Key Findings and Implications

- Substituent Position : Chlorine at position 2 (target compound) vs. 4 (CAS 91063-23-9) alters regioselectivity in reactions .

- Alkoxy vs. Benzyloxy : Benzyloxy groups enhance lipophilicity, favoring membrane permeability in drug design, whereas methoxy/ethoxy groups reduce steric bulk .

- Core Structure : Pyrimidines (two nitrogens) are more electron-deficient than pyridines, making them preferable for electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。